molecular formula C10H17NO2 B1439809 tert-Butyl 3-ethylideneazetidine-1-carboxylate CAS No. 934665-46-0

tert-Butyl 3-ethylideneazetidine-1-carboxylate

Cat. No. B1439809
M. Wt: 183.25 g/mol
InChI Key: BBIQBESQCNUEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-ethylideneazetidine-1-carboxylate (TBEC) is an organic compound with a wide range of applications in scientific research. It is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. TBEC is also used as a reagent in the synthesis of other compounds, such as pyridines and amines. TBEC has been studied extensively for its biochemical and physiological effects, as well as its ability to serve as a substrate for enzymatic reactions.

Scientific Research Applications

Synthesis and Molecular Structure

The compound tert-Butyl 3-ethylideneazetidine-1-carboxylate has been synthesized and studied for its molecular structure. Moriguchi et al. (2014) synthesized it as a cyclic amino acid ester and characterized it using 1H NMR spectroscopy and high-resolution mass spectrometry. The crystal structure was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring, with two diastereomers of the molecules present in a 1:1 ratio in the crystal (Moriguchi et al., 2014).

Synthesis of Related Compounds

Bauman and Duthaler (1988) approached the synthesis of 3-ethylideneazetidine-2-carboxylic acid, a related compound, in two different ways, leading to potential precursors of this compound. This involved a ring closure to a vinyl-substituted azetidine and a [2+2] cycloaddition (Bauman & Duthaler, 1988).

Application in Antibacterial Agents

Song et al. (2009) synthesized derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, which showed promise as antibacterial agents against various bacterial strains. This research suggests potential applications of related tert-butyl ester compounds in developing new antibacterial drugs (Song et al., 2009).

Base-Promoted Cyclization Studies

Hodges et al. (2004) conducted base-promoted cyclization studies on tert-butyl esters, which can lead to insights into the synthesis of structurally complex molecules including those related to tert-Butyl 3-ethylideneazetidine-1-carboxylate (Hodges, Wang, & Riley, 2004).

properties

IUPAC Name

tert-butyl 3-ethylideneazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQBESQCNUEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680269
Record name tert-Butyl 3-ethylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-ethylideneazetidine-1-carboxylate

CAS RN

934665-46-0
Record name tert-Butyl 3-ethylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (1.672 g, 14.9 mmol) and ethyltriphenylphosphonium bromide (5.538 g, 14.9 mmol) were stirred in ether (30 mL) at amibient for 1 h. 1,1-Dimethylethyl 3-oxoazetidine-1-carboxylate (954 mg, 6.0 mmol), prepared using procedures similar to those described in Example 3, was added and the mixture was 35° C. for 4.5 h. Mixture was filtered through celite and the solid was washed with ether. The filtrate was washed with water, brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Column chromatography (silica gel, 20% ether in hexanes) gave 1,1-dimethylethyl 3-ethylideneazetidine-1-carboxylate (506 mg, 2.76 mmol, 49% yield): 1H NMR (400 MHz, CDCl3): 5.37-5.28 (m, 1H), 4.47-4.39 (m, 4H), 1.56-1.51 (m, 3H), 1.45 (s, 9H).
Quantity
1.672 g
Type
reactant
Reaction Step One
Quantity
5.538 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
954 mg
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-ethylideneazetidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-ethylideneazetidine-1-carboxylate
Reactant of Route 3
tert-Butyl 3-ethylideneazetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-ethylideneazetidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-ethylideneazetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-ethylideneazetidine-1-carboxylate

Citations

For This Compound
1
Citations
SR Sardini Jr - 2020 - search.proquest.com
… tert-Butyl 3-bromo-9H-carbazole-9-carboxylate was synthesized in accordance with literature procedure.20 tert-Butyl 3-ethylideneazetidine-1-carboxylate was synthesized in …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.